

Biosynthesis and the Albonoursin Gene Cluster

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Compound Focus: Albonoursin

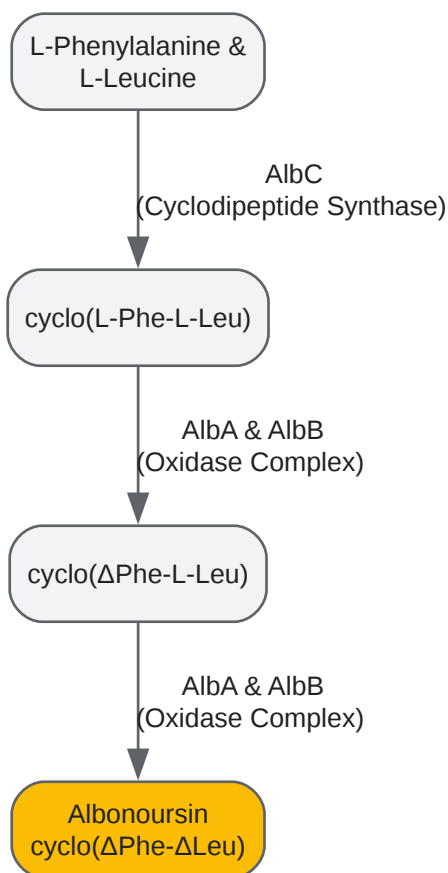
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The biosynthesis of **albonoursin** is independent of non-ribosomal peptide synthetases (NRPS). Instead, it proceeds via a distinct pathway governed by a compact gene cluster [1] [2].

- **Key Genes and Functions:** The isolated 3.8 kb DNA fragment contains four genes responsible for **albonoursin** production [1] [2]:
 - **albC:** Encodes a cyclodipeptide synthase (CDPS) that uses aminoacyl-tRNAs to form the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without requiring ATP [3] [4].
 - **albA & albB:** These two genes are both necessary for the activity of the cyclic dipeptide oxidase (CDO). AlbA is the oxidase, while AlbB is an essential partner protein. Recent studies show that their co-expression leads to the formation of filamentous protein polymers that catalyze the final dehydrogenation steps [3] [4].
 - **albD:** Encodes a putative membrane protein of unknown function [1] [2].
- **Biosynthetic Pathway:** The pathway involves two key steps that transform the linear amino acids into the final, unsaturated DKP. This is visualized in the following diagram:



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Albonoursin biosynthesis involves cyclization and two-step dehydrogenation catalyzed by AlbC and the AlbA-AlbB complex.

Recent Advances: Genome Mining and Novel Analogs

Guided by genome mining techniques, researchers discovered a similar gene cluster in *Streptomyces* sp. YINM00030, leading to the isolation of five new **albonoursin** analogs named **albocandins A–E** [5] [3] [4].

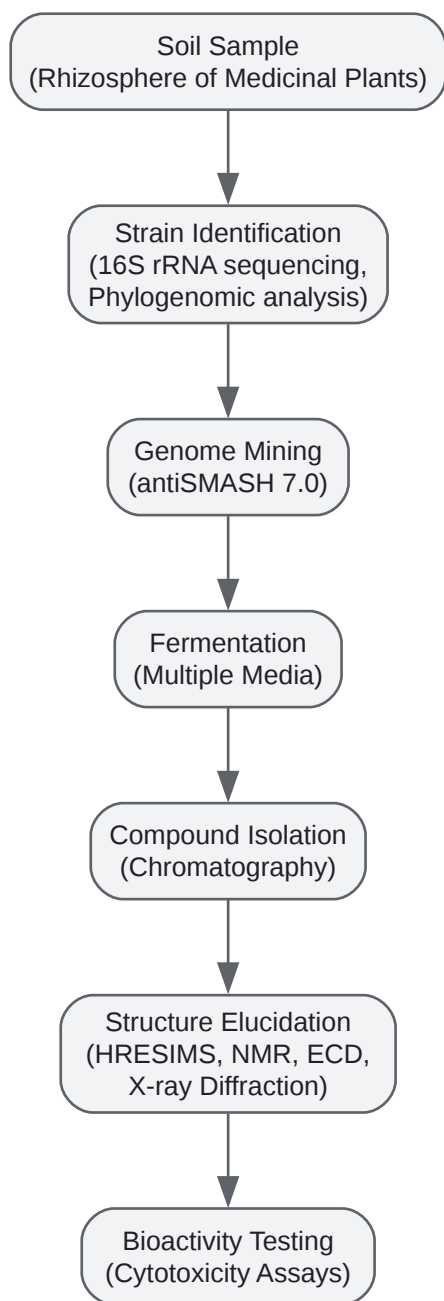
- **The Albocandin Gene Cluster:** This cluster contains three core genes—*alcA*, *alcB*, and *alcC*—which are functionally analogous to *albA*, *albB*, and *albC*, respectively, but with moderate sequence identity (64%, 67%, and 55%) [3] [4].
- **Key Findings:** Fermentation of the host strain yielded albocandins A-E, which are based on the cyclo(L-Phe-L-Leu) structure but feature varying oxidation patterns. A potential biosynthetic intermediate, cyclo(L-Phe- Δ -Leu), was also isolated [3] [4].

The following table summarizes the cytotoxic activity of the two most active compounds, albocandins C and D, against human cancer cell lines:

Compound	IC ₅₀ Range (μM)	Notable Activity
Albocandin C	3.50 to 32.66 μM	Exhibited potent inhibitory effects against lung cancer (A-549) [3] [4].
Albocandin D	3.50 to 32.66 μM	Exhibited potent inhibitory effects against colon cancer (SW480) [3] [4].

Key Experimental Workflows

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the recent discovery of albocandins.



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General workflow for discovering novel natural products through genome mining and activity-guided isolation.

- **Genome Mining and Phylogenetic Analysis:** The gene cluster was identified using antiSMASH 7.0 software. The producing strain was classified via 16S rRNA gene sequencing and phylogenomic tree construction (Neighbor-joining, Maximum-likelihood) [3] [4].
- **Fermentation and Compound Isolation:** *Streptomyces* sp. YINM00030 was fermented using five different media, with the 20# medium successfully yielding the target compounds. Metabolites were

then extracted and purified using standard chromatographic techniques [3] [4].

- **Structure Elucidation:** The structures of the new albocandins were determined through a combination of:
 - **HRESIMS:** For determining molecular formulas.
 - **NMR Spectroscopy:** Including ^1H - ^1H COSY and HMBC for planar structure elucidation.
 - **Electronic Circular Dichroism (ECD):** For determining absolute configuration.
 - **Single-Crystal X-ray Diffraction:** For unambiguous confirmation of structure and stereochemistry [3] [4].
- **Cytotoxicity Assays:** Antitumor activity was evaluated in vitro against five human cancer cell lines (HL-60, A549, SMMC-7721, MDA-MB-231, SW480), with IC_{50} values calculated from the assay data [3] [4].

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